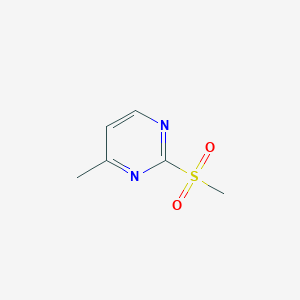

4-Methyl-2-(methylsulfonyl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSFXJZBVVGVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378240 | |

| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77166-01-9 | |

| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2 Methylsulfonyl Pyrimidine and Analogous Compounds

Multi-Step Synthesis Strategies

The construction of 4-Methyl-2-(methylsulfonyl)pyrimidine is typically achieved through a sequential multi-step synthesis that involves the formation of the pyrimidine (B1678525) core, followed by methylation and oxidation.

Cyclocondensation Approaches

The foundational step in the synthesis of the 4-methylpyrimidine (B18481) core involves a cyclocondensation reaction. This classical approach typically utilizes a β-dicarbonyl compound or its equivalent and a urea (B33335) or thiourea (B124793) derivative. For the synthesis of the analogous 4,6-dimethylpyrimidine, acetylacetone (B45752) is commonly condensed with thiourea in an acidic medium. By analogy, the synthesis of the 4-methyl derivative would logically start from a non-symmetrical β-dicarbonyl compound.

The general reaction involves the condensation of a 1,3-dielectrophilic species with a N-C-N nucleophilic species like thiourea. The initial condensation is followed by cyclization and dehydration to afford the pyrimidine ring.

| Starting Material 1 | Starting Material 2 | Product |

| Acetylacetone | Thiourea | 4,6-Dimethyl-2-mercaptopyrimidine |

| Hypothetical: Pentane-2,4-dione analogue | Thiourea | 4-Methyl-2-mercaptopyrimidine |

Methylation Reactions

Following the formation of the 2-mercaptopyrimidine, the next step is the S-methylation of the thiol group to yield the corresponding 2-(methylthio)pyrimidine. This reaction is crucial as it sets the stage for the subsequent oxidation. Various methylating agents can be employed for this transformation.

Traditionally, reagents like dimethyl sulfate (B86663) and methyl iodide have been used. However, due to their high toxicity, greener alternatives are increasingly favored. Dimethyl carbonate (DMC), in the presence of a base, represents a more environmentally benign option. Another approach involves the use of chloromethane (B1201357) as a methylating agent.

| Methylating Agent | Reaction Conditions | Key Features |

| Dimethyl sulfate | Basic conditions | High reactivity, but highly toxic |

| Methyl iodide | Basic conditions | Effective, but toxic and a volatile alkylating agent |

| Dimethyl carbonate (DMC) | Basic conditions, often with a phase transfer catalyst | Environmentally friendlier, lower toxicity |

| Chloromethane | With a base like potassium carbonate | Alternative greener methylating agent |

Oxidation Protocols, Including Green Chemistry Considerations

The final step in the multi-step synthesis is the oxidation of the 2-(methylthio) group to the corresponding 2-(methylsulfonyl) group. This transformation significantly enhances the electrophilicity of the C2 position of the pyrimidine ring, making it an excellent substrate for nucleophilic substitution.

A variety of oxidizing agents can be employed for this conversion. Hydrogen peroxide is a common and relatively green oxidant, often used in the presence of a catalyst such as sodium tungstate. Another effective oxidizing agent is Oxone (potassium peroxymonosulfate), which offers the advantage of being a stable, easy-to-handle solid. The use of ozone has also been reported as an efficient method for this oxidation, improving reaction efficiency and reducing wastewater generation.

From a green chemistry perspective, the ideal oxidant is molecular oxygen or air, coupled with a suitable catalyst. While specific examples for this compound are not prevalent, the development of such catalytic systems is an active area of research in organic synthesis. The use of hydrogen peroxide is considered a green approach as its only byproduct is water.

| Oxidizing Agent | Catalyst/Conditions | Green Chemistry Considerations |

| Hydrogen Peroxide (H₂O₂) | Sodium tungstate | Byproduct is water, considered a green oxidant |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvents | Stable solid, effective oxidant |

| Ozone (O₃) | - | High oxidation efficiency, reduces wastewater |

| m-Chloroperoxybenzoic acid (m-CPBA) | Organic solvents | Common laboratory oxidant, produces solid waste |

Derivatization and Functionalization Strategies

The 2-methylsulfonyl group in this compound is a highly effective leaving group, making the compound a versatile platform for introducing a wide range of functional groups at the C2 position through nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution Reactions for Diverse Substitutions

The electron-deficient nature of the pyrimidine ring, further activated by the strongly electron-withdrawing methylsulfonyl group, facilitates attack by a variety of nucleophiles at the C2 position. This reactivity allows for the synthesis of a diverse library of substituted pyrimidines.

Common nucleophiles include alkoxides, phenoxides, and thiophenoxides, leading to the formation of ethers and thioethers, respectively. The reaction with amines is also a prevalent method for introducing nitrogen-based substituents. Studies on analogous systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated successful substitutions with dimethylamine, sodium phenoxide, and sodium thiophenoxide.

| Nucleophile | Product Type |

| Alkoxides (RO⁻) | 2-Alkoxypyrimidines |

| Phenoxides (ArO⁻) | 2-Aryloxypyrimidines |

| Thiolates (RS⁻) | 2-(Alkylthio)pyrimidines |

| Thiophenoxides (ArS⁻) | 2-(Arylthio)pyrimidines |

| Amines (RNH₂, R₂NH) | 2-Aminopyrimidines |

Amination and Arylation Reactions

Amination: The reaction of 2-sulfonylpyrimidines with amines is a straightforward and widely used method for the synthesis of 2-aminopyrimidine derivatives. The reaction conditions can often be tuned to achieve selective substitution. For instance, in di-substituted pyrimidines containing both a chloro and a methylsulfonyl group, the choice of base and solvent can direct the amine to selectively displace one of the leaving groups. In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride, while deprotonated anilines displace the sulfone group.

Arylation: 2-Sulfonylpyrimidines have emerged as potent reagents for the S-arylation of cysteine residues in proteins, highlighting their reactivity towards thiol nucleophiles under mild, aqueous conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, forming a stable S-heteroarylated adduct. The reactivity of the 2-sulfonylpyrimidine can be finely tuned by modifying the substituents on the pyrimidine ring. Electron-withdrawing groups enhance the reactivity, while electron-donating groups decrease it. This tunable reactivity makes them valuable tools in chemical biology and drug discovery for targeted covalent modification.

Halogenation and Alkoxylation Methods

Halogenation and alkoxylation are crucial functionalization techniques for modifying the pyrimidine ring, enabling the introduction of various substituents that can modulate the biological activity of the resulting compounds.

Halogenation: The introduction of halogen atoms onto the pyrimidine ring is a key step in the synthesis of many derivatives. The regioselectivity of halogenation is highly dependent on the substituents already present on the pyrimidine core and the halogenating agent used. For instance, an efficient and mild method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. This environmentally friendly protocol provides a range of C3 halogenated products in good to excellent yields. rsc.orgnih.gov The mechanism is suggested to proceed via an electrophilic substitution pathway. nih.gov

| Substrate | Halogenating Agent | Catalyst/Reagent | Solvent | Product | Yield (%) |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl | PIDA | Water | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 73 |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | PIDA | Water | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 85 |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI | PIDA | Water | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 92 |

Alkoxylation: Alkoxylation, the introduction of an alkoxy group, is typically achieved through the nucleophilic substitution of a halogen atom on the pyrimidine ring with an alkoxide. This reaction is a fundamental transformation in the synthesis of various biologically active pyrimidines. For example, in the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate is formed by the reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide in an inert organic solvent. google.com This substitution reaction is generally efficient and proceeds with high regioselectivity, with the chlorine atoms at the 4 and 6 positions being readily displaced by the methoxide nucleophile.

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in pyrimidine synthesis, including milder reaction conditions, higher efficiency, and improved sustainability. Both metal-free and metal-based catalytic systems, particularly those employing nanoparticles, have been extensively explored.

Metal-Free Catalysis in Pyrimidine Synthesis

Metal-free catalysis provides an attractive alternative to traditional metal-catalyzed reactions, avoiding issues of metal contamination in the final products. A notable example is the NH4I-promoted three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal for the synthesis of substituted pyrimidines. This method is advantageous due to its use of simple and readily available starting materials, metal- and solvent-free conditions, and a broad substrate scope with good functional group tolerance. organic-chemistry.orgnih.gov The reaction proceeds under thermal conditions, and ammonium iodide plays a crucial role in facilitating the condensation and cyclization steps. organic-chemistry.org

| Ketone | Amine Source | C1 Source | Promoter | Conditions | Product | Yield (%) |

| Acetophenone | NH4OAc | DMF-DMA | NH4I | 120 °C, solvent-free | 4-Phenylpyrimidine | 67 |

| 4-Methoxyacetophenone | NH4OAc | DMF-DMA | NH4I | 120 °C, solvent-free | 4-(4-Methoxyphenyl)pyrimidine | 72 |

| Propiophenone | NH4OAc | DMF-DMA | NH4I | 120 °C, solvent-free | 5-Methyl-4-phenylpyrimidine | 58 |

Another metal-free approach involves the [3 + 2 + 1] annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source. This oxidative annulation process forms one C-C and two C-N bonds and demonstrates good tolerance to various functional groups. acs.org

Application of Nanoparticle Catalysis in Pyrimidine Derivative Synthesis

Nanoparticle catalysis has emerged as a powerful tool in organic synthesis due to the high surface-area-to-volume ratio and unique reactivity of nanocatalysts. Silver nanoparticles (AgNPs) have been effectively utilized as a recyclable catalyst for the synthesis of pyrimido[1,2-b]indazole derivatives through a one-pot, three-component reaction of aldehydes, alkynes, and amines under solvent-free conditions. researchgate.net This green methodology offers excellent yields, and the catalyst can be easily recovered and reused multiple times without a significant loss of activity. researchgate.net

| Aldehyde | Alkyne | Amine | Catalyst | Conditions | Product | Yield (%) |

| Benzaldehyde | Phenylacetylene | 3-Aminoindazole | AgNPs | 80 °C, solvent-free | 2,4-Diphenylpyrimido[1,2-b]indazole | 94 |

| 4-Chlorobenzaldehyde | Phenylacetylene | 3-Aminoindazole | AgNPs | 80 °C, solvent-free | 4-(4-Chlorophenyl)-2-phenylpyrimido[1,2-b]indazole | 92 |

| 4-Methylbenzaldehyde | Phenylacetylene | 3-Aminoindazole | AgNPs | 80 °C, solvent-free | 4-(4-Methylphenyl)-2-phenylpyrimido[1,2-b]indazole | 95 |

The use of silver nanoparticles often leads to high yields and purity of the products under mild reaction conditions. bohrium.com While aromatic aldehydes and alkynes generally give excellent yields, aliphatic alkynes may not be suitable substrates in some cases. osi.lv

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like pyrimidine derivatives to ensure the desired biological activity.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In pyrimidine synthesis, regioselectivity is often a key consideration, especially when dealing with unsymmetrically substituted precursors. For example, the reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with a nucleophile will preferentially occur at the more reactive C4/C6 positions. The regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines, as mentioned earlier, is another excellent example of controlling the position of functionalization. rsc.orgnih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of pyrimidine synthesis, this is particularly important when creating chiral centers in the substituents or when constructing fused ring systems. A highly enantioselective cyclopropanation reaction has been reported for the synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes. rsc.orgresearchgate.net This reaction, utilizing N1-vinylpyrimidines and phenyliodonium ylides, delivers chiral cyclopropanes in high yields and with excellent enantiomeric excess (up to 99% ee). rsc.orgresearchgate.net These chiral building blocks can then be used to synthesize various chiral pyrimidine nucleoside analogues. rsc.org

| N1-Vinylpyrimidine | Phenyliodonium Ylide | Catalyst | Product | Yield (%) | ee (%) |

| 1-Vinyluracil derivative | Dimethyl 2-phenyliodonio-3,3-dicarboxylate | Chiral Catalyst | Chiral cyclopropyluracil derivative | 97 | 99 |

| 1-Vinylthymine derivative | Dimethyl 2-phenyliodonio-3,3-dicarboxylate | Chiral Catalyst | Chiral cyclopropylthymine derivative | 95 | 98 |

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure pyrimidine derivatives, which is often a prerequisite for their use in pharmaceutical applications.

Mechanistic Investigations of Reactivity and Transformations of 4 Methyl 2 Methylsulfonyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving the Methylsulfonyl Group

The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strongly electron-withdrawing groups. The methylsulfonyl group (-SO₂CH₃) at the C2 position of 4-Methyl-2-(methylsulfonyl)pyrimidine acts as a powerful activating group, rendering the C2 carbon highly electrophilic and prone to nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. For pyrimidines, attack at the C2 or C4 positions allows the negative charge in the intermediate to be delocalized onto the electronegative nitrogen atoms, which provides substantial stabilization.

The methylsulfonyl group is an excellent leaving group in SNAr reactions, a property attributed to the stability of the departing methanesulfinate (B1228633) anion (CH₃SO₂⁻). Its efficacy surpasses that of many other common leaving groups, including halogens.

Several key factors contribute to the superior leaving group ability of the methylsulfonyl moiety:

High Electronegativity: The sulfonyl group is strongly electron-withdrawing, which polarizes the C2-S bond, making the C2 carbon highly electrophilic and facilitating the initial nucleophilic attack.

Stabilization of the Leaving Group: The resulting methanesulfinate anion is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms. This stability lowers the energy barrier for the elimination step of the SNAr mechanism.

Enhanced Reactivity: Studies comparing various 2-substituted pyrimidines have consistently demonstrated the superior reactivity of sulfonyl-based leaving groups. nih.gov For instance, in competitive reactions with thiols like glutathione (B108866), 2-halopyrimidines (chloro-) and 2-methylthiopyrimidines were found to be far less reactive or completely unreactive under conditions where 2-sulfonylpyrimidines reacted rapidly. nih.gov This highlights the exceptional capacity of the methylsulfonyl group to facilitate SNAr reactions.

This high reactivity makes 2-(methylsulfonyl)pyrimidines valuable reagents in various synthetic applications, including the covalent modification of biomolecules, where they react chemoselectively with nucleophilic residues like cysteine. frontiersin.orgnih.gov The reaction involves the displacement of the sulfonyl group to form a stable thioether bond. nih.gov

Substituents on the pyrimidine ring profoundly influence the kinetics and selectivity of SNAr reactions involving the displacement of the 2-methylsulfonyl group. The electronic properties of these substituents can either enhance or diminish the electrophilicity of the carbon center undergoing attack.

Reaction Kinetics: Electron-withdrawing groups (EWGs) on the pyrimidine ring generally accelerate the rate of SNAr reactions. frontiersin.org They achieve this by further stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. A comprehensive study on various 2-sulfonylpyrimidines revealed that substitution at the C5 position had the most significant impact on reactivity. nih.gov

Activating Groups: Strong EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) at positions 4, 5, or 6 drastically increase the reaction rate. For example, introducing a -COOMe group at the C5 position can increase the reaction rate constant by several orders of magnitude compared to the unsubstituted analog. nih.gov

Deactivating Groups: Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃) decrease the reaction rate by destabilizing the anionic intermediate.

The following table summarizes the effect of various substituents at the C5 position on the reaction rate of 2-sulfonylpyrimidines with glutathione (GSH).

| C5-Substituent | Relative Reactivity | Effect Type |

| -H | 1 | Reference |

| -CF₃ | ~3,500x | Inductive Acceptor (-I) |

| -NO₂ | ~350,000x | Mesomeric Acceptor (-M) |

| -COOMe | ~800,000x | Mesomeric Acceptor (-M) |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. However, such reactions are generally unfavorable for this compound. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivate the ring towards attack by electrophiles.

This deactivation is further intensified by the powerful electron-withdrawing nature of the methylsulfonyl group at the C2 position. Electron-withdrawing substituents decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Consequently, common SₑAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions and typically proceed with low yields, if at all, on such highly deactivated systems. No significant research detailing successful electrophilic aromatic substitution on the pyrimidine ring of this compound has been reported, as the compound's reactivity is overwhelmingly dominated by nucleophilic substitution pathways.

Reactions with Specific Nucleophiles (e.g., Amines, Thiols, Anilines)

The high electrophilicity of the C2 position in this compound allows it to react readily with a variety of nucleophiles. The outcome and selectivity of these reactions can be finely tuned by the choice of nucleophile and reaction conditions.

Reactions with Thiols: 2-Sulfonylpyrimidines react rapidly and chemoselectively with thiols, such as the cysteine residue in proteins or glutathione (GSH), to form stable S-heteroarylated adducts. nih.gov This reaction proceeds via an SNAr mechanism where the thiol attacks the C2 carbon, displacing the methylsulfinate leaving group. frontiersin.orgnih.gov The reaction is highly efficient at neutral pH and is a cornerstone of using these compounds as covalent modifiers in chemical biology. nih.govnih.gov The reactivity is predictable and can be modulated over several orders of magnitude by altering the substituents on the pyrimidine ring. nih.gov

Reactions with Amines and Anilines: The reactions with amines and anilines can be more complex, especially on polysubstituted pyrimidines where selectivity becomes a key issue. In systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the choice of nucleophile and base determines which leaving group is displaced.

Primary Aliphatic Amines: Sterically and electronically unbiased primary aliphatic amines tend to selectively displace the methylsulfonyl group at the C2 position.

Secondary Aliphatic Amines and Anilines (Weak Base): In the presence of weak bases, secondary amines and anilines selectively displace a chloride group at the C4/C6 position, leaving the methylsulfonyl group intact.

Deprotonated Anilines (Strong Base): When stronger bases are used to deprotonate anilines, the resulting anionic nucleophile preferentially attacks the more electrophilic C2 position, leading to the displacement of the sulfone group.

The following interactive table summarizes the observed chemoselectivity in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines.

| Nucleophile Type | Base | Primary Site of Attack | Displaced Group |

| Primary Aliphatic Amine | K₂CO₃ | C2 | -SO₂CH₃ |

| Secondary Aliphatic Amine | K₂CO₃ | C4 | -Cl |

| Aniline | K₂CO₃ | C4 | -Cl |

| Deprotonated Aniline | NaHMDS | C2 | -SO₂CH₃ |

This differential reactivity allows for the stepwise and selective functionalization of the pyrimidine core, providing a versatile synthetic strategy for building complex molecules.

Photochemical Transformations and Reaction Pathways

While the thermal reactivity of this compound is dominated by nucleophilic substitution, pyrimidine derivatives can also undergo photochemical transformations upon UV irradiation. Specific studies on this compound are scarce, but research on analogous compounds provides insight into potential reaction pathways.

Studies on other pyrimidine derivatives, such as 2-chloropyrimidine, have shown that UV irradiation in aqueous solution can lead to the heterolytic rupture of the C-Cl bond, resulting in substitution by a hydroxyl group. rsc.org Another pathway involves homolytic bond cleavage from the triplet state, generating pyrimidinyl radicals. rsc.org

For pyrimidinones, UV exposure can induce transformation into a Dewar valence isomer, a bicyclic structure, or cause ring-opening. nih.gov Similarly, photolysis of certain 1-alkyl-dihydropyrimidines can result in a Dimroth rearrangement, which involves a 1,3-alkyl migration. rsc.org

Given these precedents, potential photochemical pathways for this compound could include:

Homolytic cleavage of the C-S bond to form a pyrimidinyl radical and a methylsulfonyl radical.

Photosubstitution of the methylsulfonyl group by a solvent molecule, if the excited state is sufficiently polarized.

Isomerization to a less stable valence isomer.

The specific outcome would depend heavily on factors like the irradiation wavelength, the solvent, and the presence of other reactive species. However, without direct experimental evidence, these pathways remain speculative.

Computational and Theoretical Studies of 4 Methyl 2 Methylsulfonyl Pyrimidine

Quantum Chemical Calculations and Molecular Structure Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods allow for the determination of the most stable three-dimensional arrangement of atoms and the distribution of electrons, which govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. semanticscholar.org For 4-Methyl-2-(methylsulfonyl)pyrimidine, DFT calculations are applied to perform geometry optimization, a process that determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of this process, involves exploring the potential energy surface of the molecule by rotating its flexible bonds—specifically around the C-S and S-C bonds of the methylsulfonyl group. This analysis identifies the various stable conformers and the energetic barriers between them, revealing the molecule's flexibility and its preferred shapes in different environments. While specific experimental data for this exact molecule is not detailed in the available literature, DFT provides a reliable theoretical pathway to these structural insights.

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table is a conceptual representation of typical data obtained from a DFT geometry optimization for a molecule like this compound and is not based on published experimental or calculated values for this specific compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (pyrimidine) | S (sulfonyl) | - | (Å) |

| S (sulfonyl) | O (sulfonyl) | - | (Å) | |

| C (pyrimidine) | N (pyrimidine) | - | (Å) | |

| Bond Angle | C | S | C | (°) |

| O | S | O | (°) | |

| N | C | N | (°) | |

| Dihedral Angle | C (pyrimidine) | C (pyrimidine) | S | C (methyl) |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. irjweb.comaimspress.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. researchgate.net DFT calculations can precisely determine the energies of these orbitals for this compound, providing a quantitative measure of its electronic properties and susceptibility to nucleophilic or electrophilic attack. wuxibiology.com

Table 2: Conceptual Frontier Molecular Orbital Energy Data This table illustrates the type of electronic property data derived from quantum chemical calculations. The values are conceptual and not specific to this compound.

| Quantum Chemical Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule like this compound might interact with a biological target, such as a protein receptor.

Molecular docking simulations place this compound into the binding site of a target protein to predict its binding conformation and affinity. Studies on structurally related 2-(4-methylsulfonylphenyl)pyrimidine derivatives have often targeted the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. mdpi.comnih.govnih.gov

In such a study, the pyrimidine (B1678525) core, the methyl group, and the methylsulfonyl group would be evaluated for their interactions with the amino acid residues lining the active site. The simulation identifies potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The output includes a "docking score," which is an estimate of the binding free energy; a lower score typically indicates a more favorable binding affinity. stmjournals.com This analysis can reveal which parts of the molecule are crucial for binding and how it might exert a biological effect.

Table 3: Representative Molecular Docking Results This table represents typical output from a molecular docking study, showing predicted interactions and binding affinity. The target and values are illustrative.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg513, Val523, Ser530 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. tandfonline.comnih.gov Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.govnih.gov The resulting QSAR model can be used to predict the activity of this compound and guide the rational design of derivatives with improved potency and optimized properties.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is also employed to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the lowest-energy path from reactants to products, including any transition states and intermediates.

For this compound, which features a sulfonyl group as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can elucidate the reaction mechanism. Studies on related 2-sulfonylpyrimidines indicate that these reactions often proceed through a two-step mechanism involving a stabilized Meisenheimer-Jackson complex intermediate. nih.gov Computational analysis can determine the activation energies (ΔG‡) for the formation of the intermediate and for the subsequent loss of the leaving group. This analysis reveals the rate-determining step of the reaction and provides a detailed understanding of the molecule's reactivity, which is crucial for its synthesis and its interactions in a biological environment. nih.gov

Applications in Advanced Materials Science and Agrochemical Development

Incorporation into Polymeric Materials and Coatings

The integration of pyrimidine (B1678525) moieties into polymer backbones is a strategic approach to developing advanced materials with desirable characteristics. The methylsulfonyl group often serves as an excellent leaving group in polymerization reactions, facilitating the construction of complex macromolecular architectures.

A significant application in materials science is the synthesis of hyperbranched poly(arylene pyrimidine ether)s (HB-PAEs) through nucleophilic aromatic substitution (SNAr) polymerization. nih.gov In this process, a methylsulfonyl group attached to a pyrimidine ring acts as a novel and highly effective leaving group. rsc.org For instance, researchers have successfully synthesized new HB-PAEs by reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with diphenols like 4,4′-thiobisbenzenethiol and 4,4′-thiodiphenol. researchgate.net

The SNAr reaction is an effective method for forming the aromatic ether linkages that constitute the polymer backbone. rsc.org The methylsulfonyl group, activated by the electron-withdrawing nature of the pyrimidine ring, is readily displaced by a nucleophile, such as a phenoxide. rsc.org This high reactivity allows the polymerization to proceed under manageable conditions, yielding high molecular weight polymers. researchgate.net The structure of these synthesized hyperbranched polymers is typically confirmed using analytical techniques such as NMR and FTIR spectroscopy.

Table 1: Synthesis of Hyperbranched Poly(arylene pyrimidine ether)s

| Monomer 1 | Monomer 2 | Polymerization Method | Key Feature | Resulting Polymer |

|---|---|---|---|---|

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4′-thiobisbenzenethiol | Nucleophilic Aromatic Substitution (SNAr) | Methylsulfonyl group as a leaving group | Hyperbranched Poly(arylene pyrimidine ether) |

Incorporating the pyrimidine ring into polymer structures imparts a range of beneficial properties to the resulting materials. mdpi.com Hyperbranched polymers, due to their unique globular and three-dimensional structures, inherently possess advantageous characteristics compared to their linear counterparts, such as low solution and melt viscosities, and high solubility.

The inclusion of the pyrimidine unit contributes to:

Thermal Stability: Poly(arylene ether)s containing pyrimidine units exhibit good thermal stability, a critical attribute for high-performance materials used in demanding applications. researchgate.net

Solubility: The non-linear, branched structure prevents the close packing of polymer chains, leading to enhanced solubility in various organic solvents.

High Functionality: The numerous chain ends of hyperbranched polymers provide a high degree of functionality, making them attractive for applications in coatings, catalyst supports, and surface modification.

These enhanced properties make pyrimidine-containing polymers attractive candidates for a variety of material applications where performance and processability are key. nih.gov

Role as Key Intermediates in Agrochemical Synthesis

In the field of agrochemicals, 2-(methylsulfonyl)pyrimidine derivatives are highly valued as key intermediates. researchgate.net Their chemical structure is a versatile scaffold for the synthesis of a wide range of biologically active compounds, particularly herbicides and fungicides. researchgate.netthieme.de

The methylsulfonyl group at the 2-position of the pyrimidine ring is an excellent leaving group, which allows for the convenient introduction of various functional groups through nucleophilic substitution. This reactivity is exploited in the synthesis of numerous commercial and developmental agrochemicals.

Herbicides: 4,6-disubstituted-2-(methylsulfonyl)pyrimidine compounds are crucial intermediates for pyrimidinyloxybenzoic acid herbicides. asianpubs.org For example, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the synthesis of herbicides like bispyribac-sodium and pyribenzoxim. asianpubs.org These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme essential for plant growth, and are effective against a wide spectrum of weeds in crops like rice. asianpubs.org Similarly, aryloxyphenoxypropionates (APPs), another class of herbicides, have been synthesized using the 2-methylsulfonyl pyrimidine moiety to create new derivatives with potent herbicidal activity. researchgate.net

Fungicides: The pyrimidine scaffold is also present in many commercial fungicides. nih.gov The development of novel pyrimidine derivatives is an active area of research to combat the emergence of fungicide resistance in plant pathogens. nih.gov For instance, new pyrimidyl-1,2,4-triazole derivatives containing a sulfonyl moiety have been designed and synthesized, showing significant fungicidal and herbicidal activities. researchgate.net

Table 2: Agrochemicals Synthesized from 2-(Methylsulfonyl)pyrimidine Intermediates

| Intermediate | Agrochemical Class | Example Compound | Mode of Action |

|---|---|---|---|

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Pyrimidinyloxybenzoic Acid Herbicide | Bispyribac-sodium | Acetolactate Synthase (ALS) Inhibition |

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Pyrimidinyloxybenzoic Acid Herbicide | Pyribenzoxim | Acetolactate Synthase (ALS) Inhibition |

The biological activity of pyrimidine-based agrochemicals is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.gov The study of structure-activity relationships (SAR) is crucial for designing new and more effective herbicides and fungicides.

The methylsulfonyl group plays a dual role in SAR studies. Firstly, its reactivity allows for the synthesis of a diverse library of compounds by enabling substitution at the 2-position. researchgate.net Secondly, the sulfonyl group itself, when retained in the final molecule, can be critical for the compound's interaction with its biological target. researchgate.net

Research has shown that variations in the substituents at the 4- and 6-positions of the pyrimidine ring, combined with different groups introduced by displacing the 2-methylsulfonyl moiety, can dramatically alter the efficacy and selectivity of the agrochemical. researchgate.net For example, in the development of pyrimidinyloxyphenoxypropionate herbicides, the strategic difference in reactivity between a 2-methylsulfonyl group and a 4-chloro group on the same pyrimidine ring allows for selective and convenient functionalization, leading to compounds with high potency against specific weeds. researchgate.net This targeted approach allows chemists to fine-tune the molecular structure to optimize biological activity and develop agrochemicals with improved performance profiles. nih.gov

Advanced Analytical Characterization Techniques for 4 Methyl 2 Methylsulfonyl Pyrimidine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the characterization of 4-Methyl-2-(methylsulfonyl)pyrimidine, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the two methyl groups. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the chemical shifts of the ring protons, moving them downfield compared to a simple 4-methylpyrimidine (B18481). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional groups. The spectrum for this compound would show signals for the carbons in the pyrimidine ring and the two methyl groups. The carbon atom directly attached to the sulfonyl group (C2) is expected to be significantly deshielded and appear at a high chemical shift. chemicalbook.com The chemical shifts of the other ring carbons are also influenced by the substituents. researchgate.netresearchgate.netnih.gov

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrimidine H-5 | ~7.6 - 7.8 | ~125 - 128 | Doublet; deshielded by adjacent nitrogen and influenced by the methyl group. |

| Pyrimidine H-6 | ~8.9 - 9.1 | ~158 - 160 | Doublet; strongly deshielded by adjacent nitrogen and the electron-withdrawing sulfonyl group. |

| 4-CH₃ | ~2.7 - 2.9 | ~23 - 25 | Singlet. |

| SO₂CH₃ | ~3.3 - 3.5 | ~40 - 42 | Singlet; deshielded due to attachment to the sulfonyl group. |

| Pyrimidine C-2 | - | ~165 - 168 | Highly deshielded due to attachment to two ring nitrogens and the sulfonyl group. |

| Pyrimidine C-4 | - | ~170 - 173 | Deshielded due to attachment to a ring nitrogen and substitution with a methyl group. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The spectrum of this compound is characterized by vibrations corresponding to the pyrimidine ring, the methyl groups, and, most notably, the sulfonyl group. researchgate.netijirset.com

The key diagnostic signals are the strong, sharp absorption bands from the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group. researchgate.net Aromatic C-H and C=N/C=C stretching vibrations confirm the presence of the pyrimidine ring, while aliphatic C-H stretching confirms the methyl groups. nist.gov

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=N / C=C | Ring Stretching | 1600 - 1450 | Medium-Strong |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 | Strong |

| C-S | Stretching | 800 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. nih.gov

For this compound (C₆H₈N₂O₂S), the exact molecular weight is approximately 172.03 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. The fragmentation pattern is crucial for structural confirmation. slideshare.net Common fragmentation pathways for sulfonyl-containing compounds involve the cleavage of the C-S and S-C bonds. sapub.orgresearchgate.netlibretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral/Radical | Notes |

|---|---|---|---|

| 172 | [M]⁺ | - | Molecular Ion |

| 157 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from either the sulfonyl or the ring methyl group. |

| 108 | [M - SO₂]⁺ | SO₂ | Loss of sulfur dioxide, a common fragmentation for sulfones. |

| 93 | [M - SO₂CH₃]⁺ | •SO₂CH₃ | Cleavage of the C2-S bond, resulting in the 4-methylpyrimidine cation. |

| 79 | [SO₂CH₃]⁺ | C₅H₅N₂ | Formation of the methylsulfonyl cation. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and derivatives, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity and quantifying this compound. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com

For a moderately polar compound like this compound, reversed-phase HPLC is typically employed. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape. lcms.cz Detection is usually performed with a UV detector, as the pyrimidine ring is UV-active.

Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides enhanced sensitivity and specificity, allowing for the detection and quantification of trace amounts of the compound and its metabolites in complex matrices. researchgate.netepa.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. rsc.org It is widely used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product spot. acs.org It is also used to quickly assess the purity of a sample and to determine the appropriate solvent system for larger-scale column chromatography purification.

For this compound, a typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The separated spots are visualized under UV light (254 nm), where the aromatic pyrimidine ring will absorb light and appear as a dark spot.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's physical properties and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in publicly available literature, extensive crystallographic studies have been performed on closely related sulfonylpyrimidine derivatives. These studies offer significant insight into the likely solid-state conformation and molecular geometry of the target compound.

A pertinent example is the structural analysis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. iucr.org The asymmetric unit of this compound was found to contain two independent molecules, designated A and B, which differ primarily in the orientation of the methylsulfonyl group. iucr.org In molecule A, the C—S—C—N torsion angle is 157.98(13)°, whereas in molecule B, it is 6.09(18)°. iucr.org This conformational difference highlights the rotational flexibility around the pyrimidine-sulfonyl bond. In the crystal lattice, molecules of type A form chains along the a-axis through intermolecular C—H⋯O hydrogen bonds, and the B molecules link to these chains via similar interactions. iucr.org

The detailed crystallographic data for this related derivative provides a foundational model for understanding the structural characteristics of sulfonylpyrimidines.

Table 1: Crystallographic Data for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine iucr.org

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₄S |

| Molecular Weight | 218.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.349 (2) Åb = 11.067 (3) Åc = 11.438 (3) Å |

| Unit Cell Angles | α = 108.457 (8)°β = 92.774 (8)°γ = 98.504 (8)° |

| Volume | 986.4 (4) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 296 K |

| Radiation Type | Mo Kα |

Isotopic Labeling and Tracing in Mechanistic and Metabolic Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a chemical reaction or a complex biological system. wikipedia.org By replacing one or more atoms in a compound with their isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H or ³H), researchers can follow the labeled molecule and its metabolites, providing invaluable information on reaction mechanisms, metabolic pathways, and pharmacokinetics. nih.govmusechem.comresearchgate.net

While specific metabolic studies on this compound using isotopic tracers are not prominently documented, research on analogous compounds demonstrates the utility of this approach. For instance, a class of related compounds, 2-(4-Methylsulfonylphenyl)pyrimidines, has been investigated as potential radioligands for imaging the cyclooxygenase-2 (COX-2) enzyme using positron emission tomography (PET). nih.gov

In this research, prospective COX-2 inhibitors were labeled with positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), to assess their suitability as PET imaging agents. nih.gov The synthesis of these radiolabeled compounds involved treating a precursor molecule with a labeling agent containing the radioisotope. For example, a 6-hydroxy analogue served as a precursor, which was then treated with [¹¹C]iodomethane or [¹⁸F]2-fluorobromoethane to produce the final radiolabeled products. nih.gov This strategy allows for the non-invasive, in-vivo study of the distribution and target engagement of these pyrimidine derivatives. nih.gov

The application of isotopic labeling to this class of compounds underscores its essential role in drug discovery and development, enabling detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities. researchgate.netresearchgate.net

Table 2: Example Radiolabeling Strategy for a 2-(4-Methylsulfonylphenyl)pyrimidine Derivative nih.gov

| Precursor Compound | Labeling Agent | Isotope | Final Radiolabeled Product |

| 6-hydroxy-2-(4-(methylsulfonyl)phenyl)pyrimidine derivative | [¹¹C]Iodomethane | ¹¹C | [¹¹C]6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine derivative |

| 6-hydroxy-2-(4-(methylsulfonyl)phenyl)pyrimidine derivative | [¹⁸F]2-Fluorobromoethane | ¹⁸F | [¹⁸F]6-(2-fluoroethoxy)-2-(4-(methylsulfonyl)phenyl)pyrimidine derivative |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve hazardous solvents and toxic reagents, presenting environmental and health concerns. rasayanjournal.co.in The future of synthesizing 4-Methyl-2-(methylsulfonyl)pyrimidine and its analogs lies in the adoption of green chemistry principles. rasayanjournal.co.inkuey.net This paradigm shift focuses on developing eco-friendly and economically viable processes that minimize waste and energy consumption. powertechjournal.com

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, increase yields, and often lead to purer products compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Solvent-Free and Aqueous Medium Reactions: Conducting reactions in the absence of volatile organic solvents or in water aligns with the core tenets of green chemistry, reducing environmental pollution. kuey.netnih.gov

Biocatalysts and Recyclable Heterogeneous Catalysts: The use of enzymes or reusable solid catalysts can enhance selectivity, reduce waste, and simplify product purification processes. kuey.net One reported method for a related compound, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, utilized oxone as a safer oxidizing agent. researchgate.netresearchgate.net

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources can further enhance the sustainability of synthetic routes. kuey.net

These greener approaches are not only environmentally responsible but also offer economic benefits through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous and volatile organic solvents. rasayanjournal.co.in | Environmentally benign solvents (e.g., water), ionic liquids, or solvent-free conditions. rasayanjournal.co.inkuey.net |

| Energy Source | Conventional heating. | Microwave irradiation, ultrasonication. powertechjournal.comnih.gov |

| Catalysts | Often homogeneous catalysts that are difficult to recover. | Recyclable heterogeneous catalysts, biocatalysts. kuey.net |

| Reagents | May involve toxic and hazardous reagents like dimethyl sulfate (B86663). researchgate.netasianpubs.org | Safer alternatives, such as using chloromethane (B1201357) as a methylating agent in a one-step procedure for related compounds. tandfonline.com |

| Waste Generation | Higher, leading to significant environmental impact. kuey.net | Minimized through higher atom economy and catalyst recycling. rasayanjournal.co.in |

| Reaction Time | Often longer. nih.gov | Significantly reduced. rasayanjournal.co.in |

Deepening Mechanistic Understanding of Reactivity and Selectivity

The 2-sulfonylpyrimidine core is a key electrophilic "warhead" that reacts with nucleophiles, notably the cysteine residues in proteins, via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govnih.gov A deeper mechanistic understanding of its reactivity and selectivity is crucial for designing more effective and specific covalent inhibitors.

Future research should focus on:

Kinetics and pH Dependence: Comprehensive studies are needed to quantify how substitutions on the pyrimidine ring affect reaction rates. acs.org Investigating the influence of pH is also critical, as the reactivity of 2-sulfonylpyrimidines with cysteine is dependent on the protonation state of the thiol group. nih.govacs.org

Computational Modeling: Quantum mechanics (QM) calculations can provide invaluable insights into the reaction mechanism. nih.gov For instance, QM analyses have been used to understand the dichotomy in regioselectivity for SNAr reactions with 2-MeSO2-4-chloropyrimidine, where different nucleophiles attack either the C2 or C4 position. wuxiapptec.com Such studies can help rationalize why reactions proceed through specific transition states. nih.gov

Influence of Substituents: A systematic exploration of how different electron-withdrawing and electron-donating groups at various positions on the pyrimidine ring modulate the electrophilicity of the C2 carbon is essential. acs.orgresearchgate.net This knowledge allows for the fine-tuning of reactivity to achieve desired potency and selectivity. nih.govacs.org For example, substitution at the 5-position of the pyrimidine ring has been shown to have the most significant effect on reactivity. acs.orgresearchgate.net

Selectivity Profiling: Understanding why 2-sulfonylpyrimidines react efficiently with certain protonated cysteine residues but not with the more nucleophilic thiolate forms found in other enzyme classes is a key area for investigation. nih.gov This selectivity is a significant advantage for designing targeted therapies with fewer off-target effects.

Design and Synthesis of Advanced Derivatives for Specific Biological Targets

The this compound scaffold serves as a valuable starting point for developing targeted covalent inhibitors (TCIs) for a range of proteins. soton.ac.uk Its utility has been demonstrated in the development of inhibitors for targets such as Bruton's tyrosine kinase (BTK) and WRN helicase. acs.orgnih.gov

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR exploration is necessary to optimize the potency and selectivity of inhibitors. nih.govnih.gov This involves synthesizing series of derivatives with systematic modifications to identify key structural features that enhance binding affinity and covalent reactivity. For example, in the development of BTK inhibitors, N-arylated derivatives with substituents at the 5-position of the pyrimidine ring were found to be highly active. acs.org

Targeting Novel Proteins: The unique reactivity profile of the 2-sulfonylpyrimidine warhead makes it suitable for targeting other proteins with accessible cysteine residues. nih.gov Future work should involve screening against a broader range of kinases and other enzymes implicated in diseases like cancer and inflammatory disorders. soton.ac.uknih.gov

Improving Pharmacokinetic Properties: Beyond potency, new derivatives must be optimized for drug-like properties, including solubility, metabolic stability, and cell permeability. For instance, while some potent derivatives have shown promise, their stability in plasma can be a limitation, necessitating the design of new analogs with improved metabolic profiles. soton.ac.uk

Hybrid Molecules: Combining the this compound warhead with different recognition motifs can lead to the development of inhibitors for entirely new classes of biological targets.

Table 2: Examples of Biological Targets for 2-Sulfonylpyrimidine Derivatives

| Target Protein | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| Staphylococcus aureus Sortase A | Anti-virulence | Identified as potent covalent inhibitors modifying the active site Cys184. | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Cancer (e.g., Leukemia) | Derivatives inhibit BTK at low nanomolar concentrations, comparable to Ibrutinib, with improved selectivity profiles. | acs.orgnih.gov |

| WRN Helicase | Cancer | 2-sulfonamide pyrimidines identified as potent covalent inhibitors, competitive with ATP. | nih.govacs.org |

| p53 (mutant) | Cancer | Achieved chemo- and regiospecific arylation of a mutant p53 protein. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | 2-(4-methylsulfonylphenyl)pyrimidines are potent and selective COX-2 inhibitors, with potential for PET radioligand development. | nih.gov |

Development of Novel Analytical Methods for Trace Analysis and Metabolite Profiling

As derivatives of this compound advance through the drug development pipeline, robust analytical methods will be required for their detection and characterization in biological matrices. Purine and pyrimidine metabolism are vital pathways, and understanding how exogenous compounds interact with them is crucial. nih.govnwlpathology.nhs.uk

Future research should focus on:

High-Sensitivity Quantification: Developing methods like hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for the simultaneous and quantitative analysis of the parent compound and its metabolites in serum, tissues, and cells. nih.gov

Metabolite Identification: Elucidating the metabolic fate of these compounds is essential for understanding their efficacy and potential toxicity. This involves identifying the products of enzymatic transformations in the body.

Stable Isotope Tracing: Using isotopically labeled versions (e.g., with carbon-13) of this compound can help trace its metabolic pathways and provide insights into metabolic flux. creative-proteomics.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating analytical data into PK/PD models will be essential for understanding the relationship between drug exposure, target engagement, and biological response, thereby guiding the design of more effective therapeutic agents.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Key applications include:

Predictive Modeling of Activity and Toxicity: ML models, such as graph neural networks, can be trained on existing SAR data to predict the biological activity of new, unsynthesized compounds. astrazeneca.comarxiv.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design novel molecular structures based on desired properties, such as high binding affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. elsevier.com

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of chemical reactions and planning optimal, sustainable synthetic routes. elsevier.com

Target Identification and Validation: AI can analyze complex biological data to identify and validate new protein targets for which this compound derivatives could be effective inhibitors. nih.gov Recently, an AI-powered screening approach was successfully used to identify a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4 homodimerization. nih.gov

By integrating AI and ML into the research workflow, the development of advanced derivatives of this compound can become more efficient, predictive, and targeted. premierscience.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methyl-2-(methylsulfonyl)pyrimidine, and how are key intermediates optimized?

- The synthesis typically involves oxidation of 4-methyl-2-(methylthio)pyrimidine using oxidizing agents (e.g., H₂O₂, mCPBA) to convert the thioether group to a sulfone. Reaction conditions such as temperature (e.g., 0–25°C), solvent (e.g., dichloromethane), and stoichiometry must be carefully controlled to avoid over-oxidation or side reactions. Purification often employs silica gel chromatography or recrystallization .

- Key intermediate optimization : For thiomethyl-containing precursors, bromination or nucleophilic substitution reactions (e.g., using Br₂ in acetic acid) may introduce functional groups at specific positions. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How is this compound characterized structurally and spectroscopically?

- X-ray crystallography : Single-crystal X-ray diffraction with programs like SHELXL (via SHELX suite) is used to resolve 3D structures. For example, envelope conformations in pyrimidine rings and hydrogen-bonded 3D networks can be determined .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent environments (e.g., methylsulfonyl chemical shifts at δ ~3.3 ppm for ¹H). IR confirms sulfone S=O stretches (~1300–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What safety protocols are critical during handling and purification?

- Use PPE (gloves, goggles, lab coats) to avoid dermal exposure. Conduct reactions in fume hoods due to volatile solvents (e.g., DCM). Waste containing sulfones must be segregated and disposed via certified hazardous waste services. Chromatography solvents require recovery or neutralization .

Advanced Research Questions

Q. How do reaction conditions influence functional group transformations in this compound derivatives?

- Oxidation vs. substitution : Controlled oxidation (e.g., H₂O₂ in acetic acid) selectively targets the thioether group, while harsher conditions (e.g., HNO₃) may degrade the pyrimidine ring. Nucleophilic substitution at the 4- or 6-position requires activating groups (e.g., chloro) and polar aprotic solvents (e.g., DMF) .

- Bromination : Electrophilic bromination (NBS or Br₂) at the methyl group or pyrimidine ring depends on acid catalysis and temperature. For example, Br₂ in acetic acid brominates the 5-position of the pyrimidine ring .

Q. What mechanistic insights explain contradictions in reported reactivity data for sulfone-containing pyrimidines?

- Discrepancies in sulfone stability under basic conditions may arise from steric effects or electron-withdrawing substituents. Computational studies (DFT) can model charge distribution and predict reactive sites. For example, the methylsulfonyl group’s electron-withdrawing nature deactivates the pyrimidine ring toward electrophilic attack but enhances nucleophilic substitution at adjacent positions .

Q. How does the methylsulfonyl group impact crystallographic packing and intermolecular interactions?

- The sulfone group participates in C–H···O hydrogen bonds, forming layered or 3D networks. Crystal packing efficiency is influenced by substituent bulk; for instance, methyl groups may induce torsional strain, altering unit cell parameters. SHELXL refinement metrics (R-factor < 5%) ensure accurate structural resolution .

Q. What strategies are effective in correlating structural modifications with biological activity (e.g., enzyme inhibition)?

- SAR studies : Introduce substituents (e.g., halogens, aryl groups) at the 4- or 6-position and assay activity against target enzymes (e.g., AMPA receptors). For example, replacing methylsulfonyl with a sulfonamide group may enhance binding affinity due to hydrogen-bonding interactions .

- Docking simulations : Use software (e.g., AutoDock) to model interactions between sulfone derivatives and protein active sites. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。